

Application Notes & Protocols: Haplogroup O-M122 SNP and STR Typing

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Compound of Interest

Compound Name: M122

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Introduction

Haplogroup O-**M122** (also known as O2) is a dominant Y-chromosome lineage in East and Southeast Asia, representing a significant paternal line that originated approximately 25,000 to 35,000 years ago.[1][2] It is a major subclade of Haplogroup O-M175 and is defined by the Single Nucleotide Polymorphism (SNP) **M122**, a G-to-A transition on the Y-chromosome.[2] The study of O-**M122** and its subclades provides critical insights into human migration patterns, population history, and the genetic structure of East Asian populations.[3][4] Its high frequency, averaging 44.3% in East Asians, makes it a key marker in population genetics and forensic science.[1][3][5]

This document provides detailed application notes and experimental protocols for the two primary methods of typing Haplogroup O-**M122**:

- Y-SNP (Single Nucleotide Polymorphism) Typing: To determine the presence of the defining **M122** marker and assign an individual to this haplogroup.
- Y-STR (Short Tandem Repeat) Typing: To generate a detailed haplotype for finer individual differentiation, paternal lineage analysis, and population diversity studies.[6][7]

While Y-SNPs define the deep ancestral branches of the human paternal tree, Y-STRs, with their higher mutation rates, provide the resolution needed to distinguish between more closely

related paternal lineages.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary: Population Frequencies

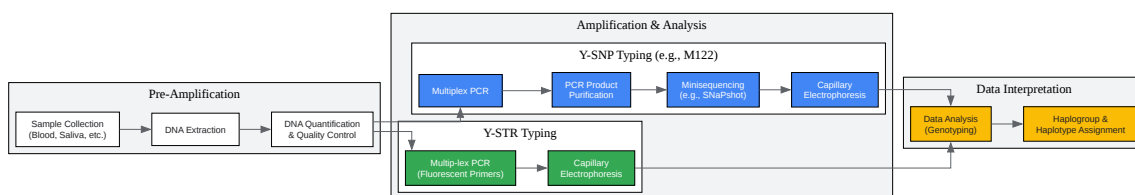
The frequency of Haplogroup O-**M122** varies significantly across different populations and ethnic groups. The following table summarizes its prevalence in selected East and Southeast Asian populations, providing essential context for population genetics studies.

Population / Ethnic Group	Region	Frequency of O-M122 (%)	References
Nyishi	Arunachal Pradesh, India	94%	[1] [10]
Adi	Arunachal Pradesh, India	89%	[1] [10]
Tamang	Nepal	87%	[1] [10]
Han Chinese (average)	China	~53%	[1] [2]
Han Chinese (Changting, Fujian)	China	74.3%	[1]
Manchu	China	47%	[1]
Korean	Korea	~40-43%	[1] [2]
Vietnamese	Vietnam	~33-44%	[1]
Filipino	Philippines	~33%	[1]
Japanese	Japan	~16-28%	[1] [2]
Tibetan	Tibet	~10-48%	[1]

Experimental Workflows and Logical Relationships

Y-Chromosome Analysis Workflow

The general workflow for both SNP and STR typing involves sample collection, DNA extraction, quantification, PCR-based amplification of target loci, and subsequent analysis.

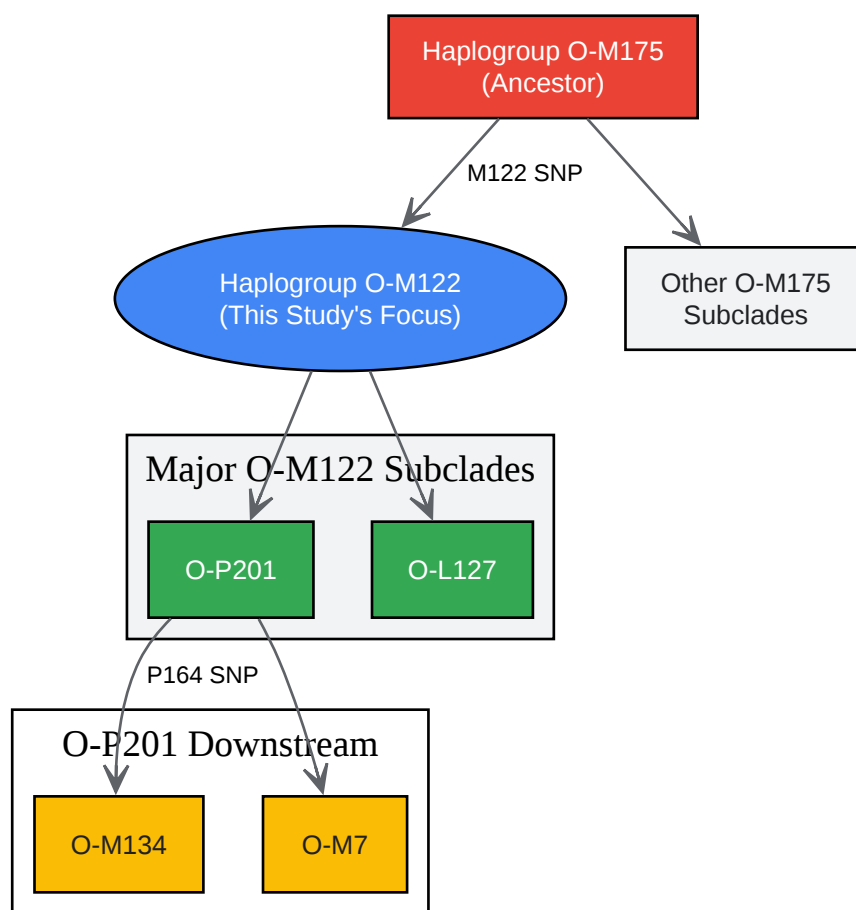


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Caption: Workflow for Y-Chromosome SNP and STR Typing.

Phylogenetic Relationship of Haplogroup O-M122

Haplogroup O-M122 is part of a larger phylogenetic tree. Understanding its position is crucial for interpreting results. It is a subclade of O-M175, and it contains several major downstream subclades.



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Caption: Phylogenetic position of Haplogroup O-M122.

Detailed Experimental Protocols

These protocols provide a generalized framework. Researchers should optimize conditions based on their specific equipment, reagents, and sample quality.

Protocol 1: DNA Extraction, Quantification, and QC

- DNA Extraction:
 - Extract genomic DNA from whole blood, saliva, or buccal swabs using a commercial kit (e.g., QIAamp DNA Blood Mini Kit or equivalent) following the manufacturer's instructions.
 - Elute the final DNA product in a low-salt buffer (e.g., TE buffer).

- DNA Quantification:
 - Quantify the extracted DNA using a fluorometric method (e.g., Qubit dsDNA BR Assay Kit) for higher accuracy with double-stranded DNA.
 - Alternatively, use UV-Vis spectrophotometry (e.g., NanoDrop) to assess both concentration and purity.
- Quality Control (QC):
 - Assess DNA purity using the A260/A280 ratio from spectrophotometry. A ratio of ~1.8 is considered pure for DNA.
 - Optionally, run an aliquot of the extracted DNA on a 1% agarose gel to check for integrity. High molecular weight DNA should appear as a single, sharp band.
 - Normalize all samples to a standard concentration (e.g., 1-5 ng/μL) for downstream applications.

Protocol 2: Y-SNP Typing for M122 via Minisequencing (SNaPshot)

This method uses a single-base extension principle to identify the nucleotide at the SNP site. [\[11\]](#)[\[12\]](#)

- Step 1: Multiplex PCR Amplification
 - Objective: Amplify the region surrounding the **M122** SNP.
 - Primer Design: Design PCR primers to flank the **M122** locus. Ensure primers are specific to the Y-chromosome and have been checked for potential secondary structures.
 - PCR Reaction Mix (25 μL):
 - Normalized DNA Template: 1-10 ng
 - Forward Primer (10 μM): 1 μL

- Reverse Primer (10 μ M): 1 μ L
- 2x PCR Master Mix (contains Taq polymerase, dNTPs, $MgCl_2$): 12.5 μ L
- Nuclease-Free Water: to 25 μ L
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 10 min
 - 30-35 Cycles:
 - 94°C for 30 sec
 - 58°C for 45 sec (Annealing temp should be optimized)
 - 72°C for 1 min
 - Final Extension: 72°C for 7 min
 - Hold: 4°C
- Step 2: PCR Product Purification
 - Objective: Remove unincorporated dNTPs and primers.
 - Add 2 μ L of ExoSAP-IT™ reagent (or a similar mix of Exonuclease I and Shrimp Alkaline Phosphatase) to 5 μ L of the PCR product.
 - Incubate at 37°C for 30 minutes to digest primers and dephosphorylate dNTPs.
 - Inactivate the enzymes by incubating at 80°C for 15 minutes.
- Step 3: Minisequencing Reaction (SNaPshot)
 - Objective: Extend a query primer that anneals adjacent to the SNP site by a single, fluorescently labeled ddNTP.
 - Reaction Mix (10 μ L):

- Purified PCR Product: 2 μ L
- SNaPshot™ Ready Reaction Mix: 5 μ L
- Minisequencing Primer (10 μ M): 1 μ L (Designed to anneal directly next to the **M122** site)
- Nuclease-Free Water: 2 μ L
- Cycling Conditions:
 - 25 Cycles:
 - 96°C for 10 sec
 - 50°C for 5 sec
 - 60°C for 30 sec
- Step 4: Post-Extension Purification
 - Add 1 μ L of Shrimp Alkaline Phosphatase (SAP) to the SNaPshot reaction product.
 - Incubate at 37°C for 60 minutes, followed by 75°C for 15 minutes to inactivate the enzyme.
- Step 5: Capillary Electrophoresis (CE)
 - Prepare a sample plate by mixing 1 μ L of the purified SNaPshot product with 9 μ L of Hi-Di™ Formamide and 0.5 μ L of a size standard (e.g., GeneScan™ 120 LIZ™).
 - Denature at 95°C for 3 minutes and immediately chill on ice.
 - Run the samples on a genetic analyzer (e.g., Applied Biosystems 3730).
- Step 6: Data Analysis
 - Analyze the resulting .fsa files using genotyping software (e.g., GeneMapper™).

- The color of the peak at the expected size will correspond to the incorporated ddNTP, revealing the allele (G or A) at the **M122** site.

Protocol 3: Y-STR Multiplex Typing

This protocol generates a Y-STR haplotype, useful for distinguishing paternal lineages within Haplogroup O-**M122**.^{[6][7]}

- Step 1: Multiplex PCR Amplification
 - Objective: Co-amplify multiple Y-STR loci simultaneously using fluorescently labeled primers.
 - Reaction Setup: Use a validated commercial Y-STR kit (e.g., Yfiler™ Plus PCR Amplification Kit) for reliable and standardized results. These kits contain a pre-optimized master mix and primer set.
 - Reaction Mix (per kit instructions, typically 25 µL):
 - Master Mix: 10 µL
 - Primer Set: 5 µL
 - DNA Template: 1-2 ng
 - Nuclease-Free Water: to 25 µL
 - PCR Cycling: Follow the validated cycling parameters provided by the kit manufacturer.
- Step 2: Capillary Electrophoresis (CE)
 - Prepare a sample plate by mixing 1 µL of the amplified PCR product with formamide and the appropriate size standard (as specified by the kit).
 - Denature the samples at 95°C for 3 minutes and snap-cool on ice.
 - Load onto a genetic analyzer.
- Step 3: Data Analysis

- Analyze the raw data using genotyping software.
- The software will determine the size of the fluorescently labeled fragments for each STR locus and compare them to an allelic ladder provided in the kit.
- The output is a series of numbers representing the number of repeats at each STR locus (e.g., DYS393=13, DYS19=14, etc.). This string of numbers constitutes the Y-STR haplotype.

Data Interpretation

- SNP Results: A sample showing the derived 'A' allele at the **M122** locus is assigned to Haplogroup O-**M122**. A sample with the ancestral 'G' allele does not belong to this haplogroup.
- STR Results: The resulting Y-STR haplotype can be compared to population databases (e.g., YHRD) to determine its frequency and geographic distribution.[9] Within a research cohort, comparing haplotypes can identify paternal relationships and estimate the time to the most recent common ancestor (TMRCA) for individuals sharing the O-**M122** haplogroup. While STRs can be used to predict a haplogroup, direct SNP typing is the only definitive method to confirm it, as STR haplotype convergence can occur between different haplogroups.[13]

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